Cas no 724440-53-3 (N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide)

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-Ethyl-2,3-dihydro-1H-indole-6-sulfonamide
- N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide
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- MDL: MFCD05157173
N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E927833-10mg |
N-Ethyl-2,3-dihydro-1H-indole-6-sulfonamide |
724440-53-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-86002-1g |
N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide |
724440-53-3 | 95% | 1g |
$671.0 | 2023-09-02 | |
Enamine | EN300-86002-0.5g |
N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide |
724440-53-3 | 95.0% | 0.5g |
$524.0 | 2025-02-20 | |
Enamine | EN300-86002-1.0g |
N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide |
724440-53-3 | 95.0% | 1.0g |
$671.0 | 2025-02-20 | |
TRC | E927833-50mg |
N-Ethyl-2,3-dihydro-1H-indole-6-sulfonamide |
724440-53-3 | 50mg |
$ 185.00 | 2022-06-05 | ||
1PlusChem | 1P019Q7A-1g |
N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide |
724440-53-3 | 95% | 1g |
$885.00 | 2025-03-03 | |
1PlusChem | 1P019Q7A-2.5g |
N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide |
724440-53-3 | 95% | 2.5g |
$1688.00 | 2024-04-21 | |
Aaron | AR019QFM-250mg |
N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide |
724440-53-3 | 95% | 250mg |
$481.00 | 2023-12-13 | |
Enamine | EN300-86002-10g |
N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide |
724440-53-3 | 95% | 10g |
$2884.0 | 2023-09-02 | |
Aaron | AR019QFM-100mg |
N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide |
724440-53-3 | 95% | 100mg |
$344.00 | 2023-12-13 |
N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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John J. Lavigne Chem. Commun., 2003, 1626-1627
N-ethyl-2,3-dihydro-1H-indole-6-sulfonamideに関する追加情報
N-Ethyl-2,3-Dihydro-1H-Indole-6-Sulfonamide: A Comprehensive Overview
N-Ethyl-2,3-dihydro-1H-indole-6-sulfonamide, also known by its CAS registry number CAS No.724440-53-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of sulfonamides, which are widely recognized for their diverse applications in drug discovery and development. The structure of this compound features a sulfonamide group attached to a 2,3-dihydro-1H-indole ring system, with an ethyl substituent at the nitrogen atom of the sulfonamide group. This unique structural arrangement contributes to its potential biological activity and chemical reactivity.
Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the molecular properties of N-Ethyl-2,3-dihydro-1H-indole-6-sulfonamide. For instance, studies utilizing quantum mechanical calculations have revealed the electronic distribution within the molecule, highlighting the role of the sulfonamide group in stabilizing certain conformations. These findings are particularly relevant for understanding the compound's interactions with biological targets, such as enzymes or receptors.
The synthesis of N-Ethyl-2,3-dihydro-1H-indole-6-sulfonamide typically involves multi-step organic reactions. One common approach begins with the preparation of 2,3-dihydroindole derivatives, followed by sulfonation and subsequent amidation to introduce the ethyl group. Researchers have optimized these steps to improve yield and purity, ensuring that the compound is suitable for both analytical studies and potential therapeutic applications.
In terms of biological activity, N-Ethyl-2,3-dihydro-1H-indole-6-sulfonamide has shown promise in various assays. For example, recent studies have demonstrated its ability to inhibit certain kinase enzymes, which are key players in cellular signaling pathways. This suggests that the compound could be a valuable lead in the development of targeted therapies for conditions such as cancer or inflammatory diseases.
Moreover, the pharmacokinetic properties of this compound have been investigated using modern analytical techniques. Preclinical studies indicate that it exhibits moderate solubility and bioavailability, which are critical factors for its potential use as an oral medication. However, further research is required to fully characterize its pharmacokinetic profile and safety profile in vivo.
From an environmental standpoint, understanding the fate and transport of N-Ethyl-2,3-dihydro-1H-indole-6-sulfonamide in natural systems is essential for assessing its ecological impact. Recent studies have employed advanced modeling techniques to predict its behavior in aquatic environments. These models suggest that the compound has a relatively low potential for bioaccumulation but may undergo degradation under certain conditions.
In conclusion, N-Ethyl-2,3-dihydro-1H-indole-6-sulfonamide represents a fascinating molecule with a wealth of opportunities for further exploration. Its unique structure, coupled with its promising biological activity and favorable pharmacokinetic properties, positions it as a valuable candidate for drug discovery efforts. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing medical science.
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